molecular formula C30H45NNaO7P B1260758 Fosinopril sodium

Fosinopril sodium

Cat. No. B1260758
M. Wt: 585.6 g/mol
InChI Key: TVTJZMHAIQQZTL-WATAJHSMSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fosinopril Sodium is the sodium salt of fosinopril, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Fosinopril sodium is an ester prodrug that is hydrolysed by esterases to its active metabolite fosinoprilat. Fosinoprilat specifically and competitively inhibits angiotensin-converting enzyme thereby decreasing the formation of the potent vasoconstrictor angiotensin II, resulting in diminished vasopressor activity. In addition, angiotensin II-mediated aldosterone secretion by adrenal cortex is decreased, which results in a decrease of sodium retention and an increase of serum potassium. (NCI05)
A phosphinic acid-containing angiotensin-converting enzyme inhibitor that is effective in the treatment of hypertension. It is a prodrug that is converted to its active metabolite fosinoprilat.

Scientific Research Applications

Formulation Advancements

Fosinopril sodium has been the subject of various formulation studies. Researchers developed oro-dispersible tablets (ODTs) of fosinopril sodium, highlighting its potential in enhancing patient compliance due to easy administration (Mamatha et al., 2015). Additionally, studies on fast-dissolving films and tablets of fosinopril have been conducted to improve its dissolution rate, potentially leading to increased bioavailability (Pande et al., 2018), (Rao et al., 2012).

Pharmacodynamics and Pharmacokinetics

Research on fosinopril sodium's pharmacodynamics and pharmacokinetics has been extensive. Its efficacy in improving the ventricular fibrillation threshold in hypertensive rats was observed, indicating potential cardiovascular benefits (Gui-min, 2009). Studies also explored its interaction with H(2)-receptor antagonists, revealing that concurrent administration of these antagonists could affect fosinopril's availability (Sultana et al., 2007).

Analytical Method Development

Advancements in analytical methods for fosinopril sodium include developing liquid chromatographic methods for its determination in human plasma, offering reliable results for patients on hemodialysis (Jancic et al., 2005). Additionally, fosinopril's inclusion in hydroxypropyl-β-cyclodextrin to improve its solubility and bioavailability has been studied, showcasing its potential in enhancing therapeutic efficacy (Sbârcea et al., 2015).

Interaction with Other Therapies

Investigations into fosinopril's interaction with other drugs, like hydrochlorothiazide, have been conducted to understand its role in treating hypertensive patients with obesity, illustrating its impact on endothelial dysfunction and pro-inflammatory cytokines activity (Ashcheulova et al., 2017).

properties

Product Name

Fosinopril sodium

Molecular Formula

C30H45NNaO7P

Molecular Weight

585.6 g/mol

IUPAC Name

sodium;(2S,4S)-4-cyclohexyl-1-[2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30+,39-;/m1./s1

InChI Key

TVTJZMHAIQQZTL-WATAJHSMSA-M

Isomeric SMILES

CCC(=O)O[C@H](C(C)C)O[P@](=O)(CCCCC1=CC=CC=C1)CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3.[Na+]

SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+]

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+]

Pictograms

Irritant; Health Hazard

synonyms

Dynacil
Fosenopril
Fosinil
Fosinopril
Fosinopril Sodium
Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer
Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer
Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer
Fosinorm
Fositens
Fozitec
Hiperlex
Monopril
Newace
Sodium, Fosinopril
SQ 28,555
SQ 28555
SQ-28,555
SQ-28555
SQ28,555
SQ28555
Staril
Tenso Stop
Tensocardil

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosinopril sodium
Reactant of Route 2
Reactant of Route 2
Fosinopril sodium
Reactant of Route 3
Reactant of Route 3
Fosinopril sodium
Reactant of Route 4
Fosinopril sodium
Reactant of Route 5
Fosinopril sodium
Reactant of Route 6
Reactant of Route 6
Fosinopril sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.